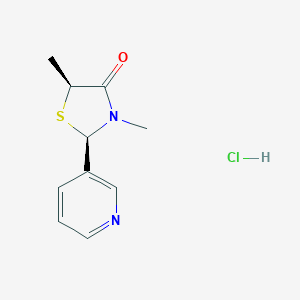![molecular formula C22H19N3O4 B236999 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a potent inhibitor of a specific enzyme, and it has been used extensively in scientific research to investigate the role of this enzyme in different biological processes.
Applications De Recherche Scientifique
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide has been extensively used in scientific research to investigate the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide acts as a potent inhibitor of the specific enzyme mentioned above. It binds to the enzyme's active site and prevents its activity, leading to the inhibition of cell growth and induction of apoptosis.
Effets Biochimiques Et Physiologiques
The inhibition of the specific enzyme by N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of immune responses. These effects make this compound a promising candidate for the development of novel therapeutics for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide in lab experiments is its high potency and specificity towards the target enzyme. This makes it a valuable tool for investigating the role of this enzyme in different biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Orientations Futures
There are several future directions for research involving N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide. One promising direction is the development of novel therapeutics based on this compound for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is the investigation of the role of the target enzyme in different biological processes and the identification of new targets for drug development. Finally, the development of new synthetic methods for this compound and its analogs can lead to the discovery of new compounds with improved potency and specificity towards the target enzyme.
Méthodes De Synthèse
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide involves several steps. The starting material for the synthesis is 4-methylphenol, which is converted to 4-methylphenol ether. The ether is then reacted with 2-bromoacetic acid to form the corresponding ester, which is subsequently converted to the amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting amide is then reacted with 3H-[1,3]oxazolo[4,5-b]pyridin-2-amine to form the final product.
Propriétés
Nom du produit |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C22H19N3O4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-5-7-16(8-6-13)28-12-19(26)24-15-10-14(2)20(27)17(11-15)22-25-21-18(29-22)4-3-9-23-21/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)/b22-17+ |
Clé InChI |
KIKLNFWIHQTVDL-OQKWZONESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OCC(=O)NC2=C/C(=C\3/NC4=C(O3)C=CC=N4)/C(=O)C(=C2)C |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C3NC4=C(O3)C=CC=N4)C(=O)C(=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C3NC4=C(O3)C=CC=N4)C(=O)C(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
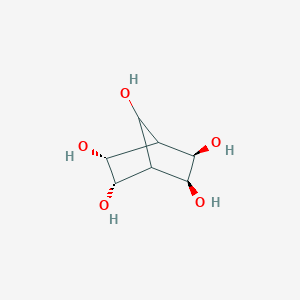
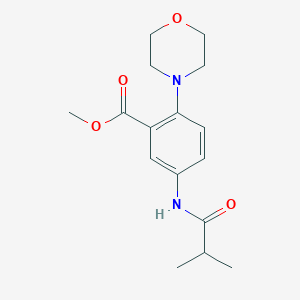
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
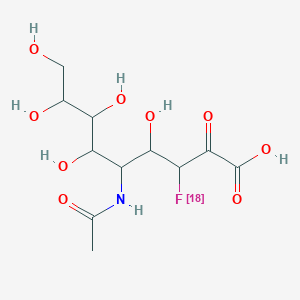
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
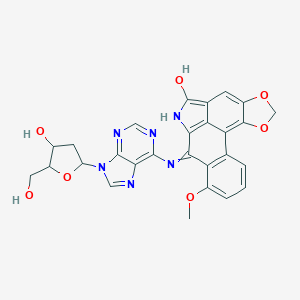

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)
